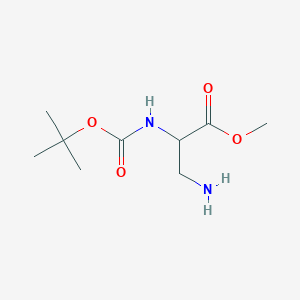

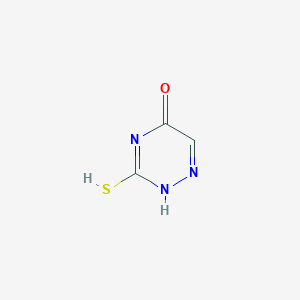

3-sulfanyl-2H-1,2,4-triazin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound identified as “3-sulfanyl-2H-1,2,4-triazin-5-one” is known as Triethylammonium acetate. It is commonly used as a buffer solution in high-performance liquid chromatography (HPLC) and other analytical techniques. This compound is particularly valued for its ability to stabilize pH levels during chemical analyses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Triethylammonium acetate is typically synthesized by reacting triethylamine with acetic acid. The reaction is straightforward and can be represented by the following equation:

(C2H5)3N+CH3COOH→(C2H5)3NH+CH3COO−

Industrial Production Methods: In industrial settings, the production of triethylammonium acetate involves the careful control of reaction conditions to ensure high purity and yield. The process typically involves:

- Mixing triethylamine and acetic acid in a controlled environment.

- Maintaining the reaction mixture at a specific temperature and pH.

- Purifying the resulting solution to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions: Triethylammonium acetate can undergo various chemical reactions, including:

Neutralization: Reacts with strong acids or bases to form corresponding salts.

Substitution: Can participate in nucleophilic substitution reactions due to the presence of the acetate ion.

Common Reagents and Conditions:

Neutralization: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Substitution: Nucleophiles such as halides or other anions.

Major Products:

Neutralization: Formation of triethylammonium chloride or sodium acetate.

Substitution: Formation of substituted acetate compounds.

Aplicaciones Científicas De Investigación

Triethylammonium acetate has a wide range of applications in scientific research, including:

Chemistry: Used as a buffer in HPLC and other chromatographic techniques to stabilize pH levels.

Biology: Employed in the preparation of biological samples for analysis.

Medicine: Utilized in the formulation of pharmaceutical products where pH control is crucial.

Industry: Applied in various industrial processes that require precise pH control.

Mecanismo De Acción

The primary mechanism of action of triethylammonium acetate is its ability to act as a buffer, maintaining a stable pH in solutions. This is achieved through the equilibrium between the triethylammonium ion and acetate ion, which can neutralize added acids or bases.

Comparación Con Compuestos Similares

- Triethylammonium bicarbonate

- Triethylammonium phosphate

- Triethylammonium sulfate

Comparison: Triethylammonium acetate is unique in its specific buffering capacity and pH range. Compared to triethylammonium bicarbonate, which is used in similar applications, triethylammonium acetate offers a different pH stability range, making it more suitable for certain analytical techniques. Triethylammonium phosphate and sulfate also serve as buffers but have different ionic strengths and buffering capacities.

Propiedades

IUPAC Name |

3-sulfanyl-2H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3OS/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPZCLDCTLLJTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=NC1=O)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NNC(=NC1=O)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxo-propanoate](/img/structure/B7797037.png)